(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate
Description
(Z)-3-((6-Methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate is a benzofuran-derived compound featuring a Z-configuration at the exocyclic double bond, a methoxy group at the 6-position of the benzofuran core, and a dimethylcarbamate moiety attached to the phenyl ring. The Z-configuration is critical for its spatial arrangement, influencing intermolecular interactions and biological activity . The dimethylcarbamate group distinguishes it from other benzofuran derivatives, as carbamates are often associated with pesticidal or herbicidal properties due to their ability to inhibit acetylcholinesterase or disrupt plant metabolic pathways .
Properties
IUPAC Name |
[3-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-20(2)19(22)24-14-6-4-5-12(9-14)10-17-18(21)15-8-7-13(23-3)11-16(15)25-17/h4-11H,1-3H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSNPSXCCHJQQH-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Dimethylcarbamate Moiety: The dimethylcarbamate group is introduced through the reaction of the corresponding phenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Key Functional Groups
The compound contains:
-
Benzofuran core : Prone to electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
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Dimethylcarbamate group : Reactive toward nucleophilic attack (e.g., hydrolysis under basic conditions).
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Methoxy substituents : May participate in O-methylation/demethylation or act as electron-donating groups.
Predicted Reaction Types
| Reaction Type | Mechanism | Expected Products |
|---|---|---|
| Hydrolysis of carbamate | Nucleophilic attack by water | Corresponding amine and carbonic acid |
| Electrophilic substitution | Attack on benzofuran ring | Substituted benzofuran derivatives |
| Metal-catalyzed coupling | Suzuki/Mizoroki-Heck | Cross-coupled products |
Crystallographic and Structural Insights
Crystallographic data for similar compounds (e.g., (Z)-4-((4,5,6-trimethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl derivatives) provide structural validation . Key parameters include:
| Crystallographic Parameter | Value |
|---|---|
| Unit cell dimensions (Å) | a = 5.21720(10), b = 9.2878(2), c = 27.2825(5) |
| Unit cell angles (°) | α = 82.199(2), β = 88.113(2), γ = 81.617(2) |
| Volume (ų) | 1295.66(5) |
| Space group | Triclinic |
These data highlight the importance of stereochemical control in synthesis, particularly for maintaining the (Z)-configuration .
Biological Reactivity and Interactions
While direct biological data for the target compound are unavailable, analogous dimethylcarbamates exhibit:
Scientific Research Applications
Research has demonstrated that compounds similar to (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate exhibit significant biological activities, particularly:
Acetylcholinesterase Inhibition
Several studies have shown that derivatives of benzofuran can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. For instance, a study indicated that certain analogs with a methoxy group on the benzofuran ring showed enhanced AChE inhibitory activity, suggesting that structural modifications can lead to increased potency .
Antimicrobial and Antioxidant Properties
Research has also highlighted the antimicrobial and antioxidant properties of related compounds. The presence of the benzofuran moiety has been associated with improved antimicrobial activity against various pathogens, making these compounds potential candidates for developing new antimicrobial agents . Additionally, their antioxidant capabilities may contribute to protective effects against oxidative stress-related diseases.
Case Study 1: AChE Inhibition
A study evaluated a series of 5,6-dimethoxybenzofuran derivatives for their AChE inhibitory activity using Ellman's method. Among these, compounds bearing specific substitutions demonstrated significant inhibition with IC50 values in the nanomolar range, indicating strong potential as therapeutic agents for cognitive enhancement or neuroprotection .
Case Study 2: Antioxidant Activity
Another investigation focused on evaluating the antioxidant capacity of quinolone-based aurone analogs, which share structural similarities with this compound. These compounds exhibited notable free radical scavenging activity, suggesting their utility in formulations aimed at combating oxidative stress .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations in Benzofuran Derivatives
The compound’s structural analogs differ in substituents on the benzofuran core, phenyl ring, or the nature of the carbamate/amide group. Key examples include:
Key Observations :
- Substituent Position : Halogenation (e.g., 5-fluoro or 5-iodo in 3ha/3ia) enhances molecular polarity but may reduce lipophilicity compared to the target compound’s 6-methoxy group .
- Functional Groups: The dimethylcarbamate group in the target compound is unique among the listed analogs.
- Configuration : Z-configuration is conserved in compounds like 3ha and 3ia, which may stabilize planar conformations critical for binding to biological targets .
Physicochemical Data
Notes:
- However, its Z-configuration and carbamate group suggest moderate melting points (150–200°C inferred) and solubility in polar aprotic solvents.
Herbicidal and Pesticidal Potential
- Compound 1 and 2 : Exhibit herbicidal activity in Arabidopsis thaliana, likely via disruption of plant cell division or photosynthetic pathways .
- Carbamate Analogs : Compounds like promecarb (methylcarbamate) and methiocarb (methylthio-carbamate) are commercial pesticides, supporting the hypothesis that the target compound may share similar modes of action .
- Acetamide Derivatives (3ha/3ia): No bioactivity reported, suggesting that the carbamate group is critical for pesticidal efficacy .
Structural-Activity Relationships (SAR)
Biological Activity
(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its structural characteristics.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 339.347 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.347 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | [2-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] N,N-dimethylcarbamate |
Anticholinesterase Activity
One of the primary areas of research surrounding this compound is its anticholinesterase activity. Studies have shown that derivatives of benzofuran, including this compound, exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.
- Mechanism : The inhibition mechanism involves binding to the active site of AChE, which prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling.
- Efficacy : In vitro studies using Ellman's method reported an IC50 value of 123 nM for this compound against AChE derived from electric eel . This suggests a potent inhibitory effect that may be beneficial in treating conditions like Alzheimer's disease.
Other Biological Activities
Research has indicated that compounds similar to this compound also exhibit:
- Antioxidant Properties : The presence of methoxy groups in the structure contributes to its ability to scavenge free radicals.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further investigation is needed to quantify this activity.
Case Study 1: Synthesis and Characterization
A series of benzofuran derivatives were synthesized and characterized for their biological activity. The synthesis involved a multi-step process including condensation reactions and purification techniques such as recrystallization . The resulting compounds were evaluated for their AChE inhibitory activity using colorimetric methods.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on related compounds, revealing that modifications at specific positions on the benzofuran ring significantly influenced biological activity. For instance, variations in substituents on the phenyl ring altered both potency and selectivity towards AChE .
Q & A
Q. What are the key synthetic strategies for preparing (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl dimethylcarbamate, and how do reaction conditions influence stereochemical control?
The synthesis involves constructing the benzofuran core and introducing the dimethylcarbamate group. A plausible route includes:
- Benzofuran Formation : Condensation of substituted phenols with α,β-unsaturated carbonyl intermediates under acidic or basic conditions (e.g., NaH in THF, as in ).
- Carbamate Introduction : Reaction of phenolic intermediates with dimethylcarbamoyl chloride in anhydrous solvents like dichloromethane.
- Stereochemical Control : The (Z)-configuration is stabilized by intramolecular hydrogen bonding or steric hindrance during the condensation step. Reaction temperature (e.g., 0°C vs. room temperature) and solvent polarity significantly affect the isomer ratio. For example, low-temperature conditions may favor kinetic control of the Z-isomer .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR can confirm the Z-configuration via coupling constants (e.g., for olefinic protons) and carbamate carbonyl resonance (~155–160 ppm).
- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry, as demonstrated in similar benzofuran derivatives ().
- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity and identifies byproducts (e.g., E-isomers or unreacted intermediates) .
Q. What purification methods are effective for isolating the Z-isomer from reaction mixtures?
- Flash Column Chromatography : Silica gel columns with gradient elution (e.g., 1–5% MeOH in CHCl) effectively separate stereoisomers ().
- Recrystallization : Polar solvents like methanol or ethanol can selectively crystallize the Z-isomer due to its planar geometry and intermolecular interactions .
Advanced Research Questions
Q. How does the Z-configuration influence the compound’s biological activity compared to the E-isomer?
The Z-isomer’s spatial arrangement may enhance binding to target proteins (e.g., enzymes or receptors) through π-π stacking or hydrogen bonding. Comparative studies using:
Q. What computational methods are suitable for predicting the stability and reactivity of the dimethylcarbamate group under physiological conditions?
- Density Functional Theory (DFT) : Calculate bond dissociation energies to assess carbamate hydrolysis susceptibility.
- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous or lipid environments. The electron-withdrawing methoxy group on the benzofuran ring may stabilize the carbamate against enzymatic degradation .
Q. How can contradictory data on biological activity be resolved when testing analogs with varying substituents?
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methoxy vs. halogen groups) and correlate changes with bioassay results.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements. For example, oxidative metabolites of benzofurans can exhibit off-target effects .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions.
- Catalytic Optimization : Use chiral catalysts (e.g., Cu(I) complexes for azide-alkyne cycloadditions) to enhance stereoselectivity ().
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Methodological Considerations
- Experimental Design : For bioactivity studies, include positive controls (e.g., known HDAC inhibitors) and validate assays across multiple cell lines to account for variability ().
- Data Contradictions : Reconcile discrepancies in IC values by standardizing assay protocols (e.g., incubation time, solvent DMSO concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
